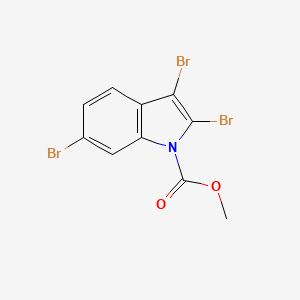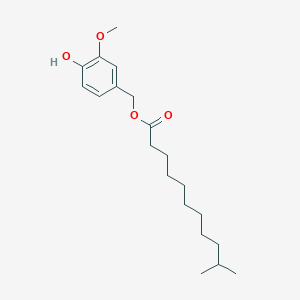![molecular formula C11H13ClN2O4 B12615593 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene CAS No. 921771-98-4](/img/structure/B12615593.png)
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène est un composé organique avec une structure complexe qui comprend un cycle benzénique substitué par un groupe chloro et un groupe dinitropentan-2-yl
Méthodes De Préparation
La synthèse du 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'alkylation de dérivés benzéniques utilisant des réactions de Friedel-Crafts . Les conditions réactionnelles exigent souvent un catalyseur tel que le chlorure d'aluminium (AlCl3) et un halogénure d'alkyle approprié. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour des rendements et une pureté plus élevés, en utilisant souvent des réacteurs à flux continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Le 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par des nucléophiles dans des conditions appropriées, conduisant à la formation de différents dérivés.
Réactions de réduction : Les groupes nitro peuvent être réduits en amines à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur comme le palladium sur carbone (Pd/C).
Réactions d'oxydation : Le composé peut subir des réactions d'oxydation, en particulier à la position benzylique, en utilisant des agents oxydants comme le permanganate de potassium (KMnO4).
Applications De Recherche Scientifique
Le 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène implique son interaction avec des cibles moléculaires spécifiques. Les groupes chloro et nitro jouent un rôle crucial dans sa réactivité et son interaction avec les molécules biologiques. Le composé peut former des liaisons covalentes avec des sites nucléophiles dans les protéines et les enzymes, modifiant potentiellement leur fonction .
Mécanisme D'action
The mechanism of action of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparaison Avec Des Composés Similaires
Le 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène peut être comparé à des composés similaires tels que :
1-chloro-2-nitrobenzène : Il n'a pas le groupe dinitropentan-2-yl, ce qui le rend moins complexe et moins réactif.
2-chloro-1,3-dinitrobenzène : Il est similaire car il possède des groupes nitro, mais il diffère par la position et le nombre de substituants.
1-chloro-2-[(2S,3S)-1,3-dinitrobutan-2-yl]benzène : Structure similaire, mais avec une longueur de chaîne alkyle différente, affectant ses propriétés physiques et chimiques.
Ces comparaisons mettent en évidence les caractéristiques structurelles et la réactivité uniques du 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzène, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
921771-98-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O4 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-11(14(17)18)9(7-13(15)16)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
IAFOIULYJHSMEZ-KOLCDFICSA-N |
SMILES isomérique |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
SMILES canonique |
CCC(C(C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)
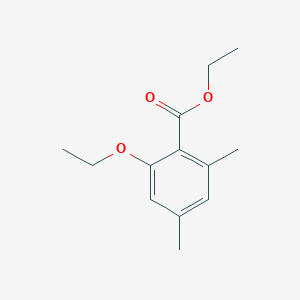
![1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline](/img/structure/B12615554.png)
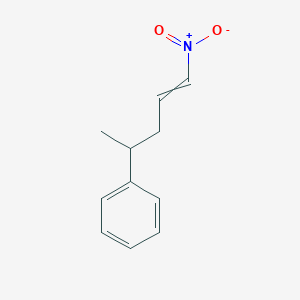
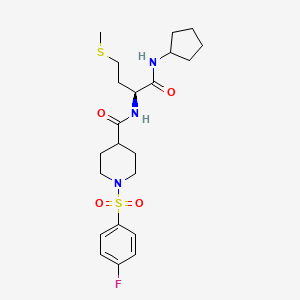
![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)
